Benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis[4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis[4-methyl-]: is an organic compound with a complex structure that includes benzene rings and chlorinated butenylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis[4-methyl-] typically involves the reaction of 2,4-dichlorobutene with 4-methylbenzene under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the chlorinated groups into less reactive forms.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis[4-methyl-] is used as a precursor for synthesizing more complex molecules. It serves as a building block in organic synthesis and materials science.
Biology and Medicine: Research in biology and medicine explores the potential of this compound in drug development and as a probe for studying biological processes. Its unique structure allows it to interact with various biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis[4-methyl-] involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s chlorinated butenylidene groups can form reactive intermediates that interact with nucleophiles, leading to various chemical transformations.
Comparison with Similar Compounds
- Benzene, 1,1’-(1-butenylidene)bis-
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
- Benzene, 1,4-dichloro-
Comparison: Compared to these similar compounds, Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis[4-methyl-] is unique due to the presence of two chlorine atoms on the butenylidene group. This structural feature imparts distinct reactivity and chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
832732-37-3 |
---|---|
Molecular Formula |
C18H18Cl2 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
1-[2,4-dichloro-1-(4-methylphenyl)but-1-enyl]-4-methylbenzene |
InChI |
InChI=1S/C18H18Cl2/c1-13-3-7-15(8-4-13)18(17(20)11-12-19)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
SIBNXEFYHBUTRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(CCCl)Cl)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.